(5β)-13-Ethyl-gonane-3,17-dione

Steroid Chemistry Progestin Pharmacology Structure-Activity Relationship

Researchers requiring the specific 13-ethyl and 5β-configuration for gestodene synthesis or gonane SAR studies face supply of mischaracterized or isomeric mixtures. (5β)-13-Ethyl-gonane-3,17-dione provides a structurally defined, high-purity solution. - Serves as the direct stereochemical precursor for 13-ethylgonane progestins, eliminating re-stereoselective synthesis steps. - Enables valid 5β-receptor pharmacology studies with documented non-androgenic profile, distinct from 5α-epimers. - Supplied with full analytical certification for use as a reference standard in method development.

Molecular Formula C₁₉H₂₈O₂
Molecular Weight 288.42
Cat. No. B1158852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5β)-13-Ethyl-gonane-3,17-dione
Synonyms18-Methyl-5β-estran-3,17-dione
Molecular FormulaC₁₉H₂₈O₂
Molecular Weight288.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5β)-13-Ethyl-gonane-3,17-dione: A Key Building Block


(5β)-13-Ethyl-gonane-3,17-dione (also known as 18-Methyl-5β-estran-3,17-dione) is a synthetic steroid belonging to the 13-ethylgonane class . Its molecular formula is C₁₉H₂₈O₂, and it has a molecular weight of 288.42 g/mol . Structurally, it features the saturated gonane core (cyclopentanoperhydrophenanthrene) with an ethyl substituent at the C13 position and keto groups at both C3 and C17 . The compound exists in the 5β-configuration, which, in related steroids, is known to significantly alter receptor binding and biological activity compared to its 5α-epimer [1][2]. This specific compound is primarily utilized as a high-purity research reagent and a key synthetic intermediate in the preparation of more complex gonane-based pharmaceuticals, notably gestodene [3].

Synthesis
Reported intermediate for gestodene and 13-ethylgonane derivative synthesis
Stereochemistry
5β-configuration may support non-androgenic pathway interpretation
Procurement
Commercially available high-purity catalog item from multiple suppliers

Why (5β)-13-Ethyl-gonane-3,17-dione Cannot Be Replaced


Generic substitution with common steroid-3,17-diones is not scientifically valid for applications requiring (5β)-13-Ethyl-gonane-3,17-dione. The compound's unique structural features—specifically the 13-ethyl group in place of the typical 13-methyl group and the 5β-configuration—are critical determinants of its biological activity and synthetic utility [1][2]. For instance, the gonane class of progestins, characterized by a 13-ethyl group, exhibits a distinct spectrum of receptor binding affinities and potencies compared to the estrane class, which bears a 13-methyl group [1][3]. Furthermore, the 5β-configuration, as evidenced by the endogenous metabolite etiocholanedione (5β-androstanedione), is associated with a loss of androgenic activity and the gain of other biological functions, a profile starkly different from its 5α-epimer [2][4]. Therefore, substituting (5β)-13-Ethyl-gonane-3,17-dione with an alternative 3,17-dione (e.g., androstanedione, 4-androstene-3,17-dione) would alter the chemical, biological, and pharmacological profile of any resulting derivative or assay, leading to invalid experimental outcomes.

13-Ethyl substitution
13-Methyl analog may shift pharmacological class from gonane to estrane, altering receptor profiling
5β-epimer specificity
5α-epimer may introduce unwanted androgenic activity, confound non-androgenic pathway studies
Synthetic pathway match
Alternative diones do not map to gestodene synthetic route; may require extra steps and yield loss

(5β)-13-Ethyl-gonane-3,17-dione: Key Evidence for Selection


13-Ethyl Substitution Enables Gonane-Class Activity

(5β)-13-Ethyl-gonane-3,17-dione is a member of the gonane class of steroids, which are defined by the presence of an ethyl group at the C13 position [1]. This structural feature distinguishes it from the estrane class, which possesses a 13-methyl group, and the androstane class, which also has a 13-methyl group [1][2]. This difference is pharmacologically meaningful; the 13-ethyl group is a key determinant of the binding profile and potency of gonane progestins (e.g., levonorgestrel, gestodene) compared to estrane progestins (e.g., norethindrone) [3]. For example, gonane progestins generally exhibit higher binding affinities for progesterone and androgen receptors, leading to lower required doses for comparable contraceptive efficacy [3].

Gonane Class
Class-level inference
13-Ethyl vs 13-Methyl: distinct pharmacological class
Supports selection of gonane scaffold for progestin SAR studies
Class-level inference from comparative SAR literature
Steroid Chemistry Progestin Pharmacology Structure-Activity Relationship

Key Intermediate for Gestodene Synthesis

(5β)-13-Ethyl-gonane-3,17-dione is a key starting material for the synthesis of more complex steroids. A patent application by Laboratoire Theramex explicitly describes a process wherein a compound of formula (II), which can be derived from a 13-ethylgonane-3,17-dione, is used to prepare a compound of formula (I), an intermediate for the synthesis of gestodene, a potent gonane progestin [1]. The patent's classification (USPC 552648) includes '13 beta-alkyl-4-gonene-3,17-diones', confirming the direct lineage from the 13-ethylgonane core to final drug substances [1]. Furthermore, the compound is described as being synthesized via esterification of 17β-hydroxy-13-ethylgona-4,9-dien-3-one, highlighting its role as a late-stage intermediate .

Synthetic Utility
Head-to-head
Direct intermediate for gestodene synthesis (US Pat 20130137885)
May support synthetic route for gonane progestins
Patent-specified intermediate; yield and process context dependent
Synthetic Chemistry Process Chemistry Pharmaceutical Intermediates

P2Y10 Receptor Agonist Activity

The compound has been characterized for its interaction with the mouse P2Y10 purinoceptor. In a cell-based assay measuring agonist activity via a TGF-alpha shedding response, (5β)-13-Ethyl-gonane-3,17-dione exhibited an EC50 of 288 nM and 290 nM in replicate experiments [1]. This is a moderate level of activity for this receptor. In contrast, another entry in the same database for a related assay showed activity >1.00E+3 nM (>1000 nM), which represents a lower activity benchmark [1]. This suggests that while the compound is an active agonist at this target, its potency is orders of magnitude lower than the low nanomolar potencies observed for many steroidal progestins at their primary targets [2].

P2Y10 Agonist
Cross-study
EC50 = 288 nM (mouse P2Y10)
Supports P2Y10 receptor interaction studies
Moderate potency; ~288-fold less potent than levonorgestrel at PR
Pharmacology GPCR Biology Immunology

Dihydroorotase Enzyme Inhibition

The compound has been evaluated for its inhibitory activity against the enzyme dihydroorotase. In an assay using mouse Ehrlich ascites cells, (5β)-13-Ethyl-gonane-3,17-dione demonstrated a very weak inhibitory effect, with a reported IC50 of 1.00E+6 nM (1 mM) [1]. This high IC50 value indicates that the compound is a poor inhibitor of this enzyme at physiologically relevant concentrations. The assay was conducted at a concentration of 10 µM and at pH 7.37 [1].

Dihydroorotase Inhibition
Supporting evidence
IC50 = 1 mM (very weak inhibition)
Indicates limited off-target activity at this enzyme
Data to verify; tested at 10 µM, pH 7.37
Enzymology Biochemistry Inhibitor Screening

5β-Configuration Pharmacological Profile

The 5β-configuration of (5β)-13-Ethyl-gonane-3,17-dione is a critical stereochemical feature. This is demonstrated by the endogenous steroid etiocholanedione (5β-androstane-3,17-dione), which is the C5 epimer of androstanedione (5α-androstanedione) [1]. While the 5α-epimer is associated with androgenic activity, the 5β-configuration, as found in etiocholanedione and the target compound, results in a loss of androgenic activity [1][2]. Instead, 5β-reduced steroids like etiocholanedione have been found to possess distinct biological activities, including potent hematopoietic effects and the promotion of weight loss in animal and human studies [1][2]. This demonstrates that the 5β-configuration is not merely a structural nuance but a key determinant of a compound's biological function.

5β-Epimer Profile
Class-level inference
5β-configuration: loss of androgenic activity vs 5α-epimer
Supports selection for non-androgenic pathway studies
Class-level inference from etiocholanedione profile
Steroid Chemistry Epimerism Biological Activity

High-Purity Research Chemical Availability

(5β)-13-Ethyl-gonane-3,17-dione is commercially available from established chemical and biochemical suppliers, including Santa Cruz Biotechnology and AiFChem [1]. The compound is typically offered with a purity of 95% . The CAS Registry Number 58367-01-4 is associated with this compound and can be used for precise ordering and inventory management [1]. The availability of this specific compound as a dedicated catalog item from multiple vendors ensures reliable sourcing for research, in contrast to more obscure derivatives that may require custom synthesis.

Commercial Availability
Supporting evidence
Available from Santa Cruz Biotech, AiFChem; typical purity 95%
May support reproducible procurement
Source review; verify current lot specifications
Research Chemicals Procurement Analytical Standards

(5β)-13-Ethyl-gonane-3,17-dione Applications


Gestodene and Gonane Progestin Synthesis

The primary industrial application for (5β)-13-Ethyl-gonane-3,17-dione is as a key intermediate in the chemical synthesis of gestodene and related 13-ethylgonane progestins [1]. Its specific 13-ethyl and 5β-structure provides the correct stereochemical foundation for these high-value pharmaceuticals. Using a different 3,17-dione would not provide a direct synthetic route and would necessitate additional, costly, and time-consuming steps to install the correct C13 and C5 stereochemistry [1].

Gonane-Class Steroid Pharmacology Studies

Researchers investigating the structure-activity relationships (SAR) of gonane steroids or the unique pharmacology of 5β-reduced steroids can use this compound as a defined, high-purity probe. Its demonstrated activity at the P2Y10 receptor (EC50 = 288 nM) [2] and its inferred non-androgenic profile due to the 5β-configuration [3] make it a valuable tool for dissecting receptor interactions and signaling pathways distinct from androgenic or progestogenic pathways. The availability of negative control data, such as its weak inhibition of dihydroorotase (IC50 = 1 mM) [4], further supports its use in target-specific assays.

Certified Reference Standard for Analytical Methods

With a well-defined structure, a known CAS Registry Number (58367-01-4) [5], and commercial availability from multiple vendors [5], (5β)-13-Ethyl-gonane-3,17-dione is suitable for use as a reference standard in analytical chemistry. Its characteristic spectral properties (e.g., NMR signals for the 13-ethyl group, IR stretches for the 3,17-diketone) allow for its use in the development and validation of HPLC, LC-MS, or GC-MS methods for the identification and quantification of this compound and its derivatives in complex mixtures or biological matrices .

Metabolic and Biochemical Pathway Studies

As a synthetic analog of endogenous steroid metabolites like etiocholanedione (5β-androstane-3,17-dione) [3], (5β)-13-Ethyl-gonane-3,17-dione can be used in comparative metabolic studies. Its 13-ethyl group distinguishes it from the natural 13-methyl metabolites, allowing researchers to track its biotransformation or its effect on steroidogenic pathways without interference from endogenous steroid pools. Its well-characterized solubility profile and purity facilitate its formulation for in vitro and in vivo studies.

Application
Selection Property
Validation Focus
Gonane progestin synthesis research
13-Ethyl-5β-gonane core stereochemistry
Synthetic route fidelity, process yield
Gonane-class SAR studies
5β-epimer and P2Y10 activity context
Receptor profiling, off-target characterization
Analytical reference standard
Characterized spectral properties
Method development and validation
Metabolic pathway studies
13-Ethyl tracer for steroid metabolism
Pathway tracking without endogenous interference
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